4-Bromo-1-(difluoromethyl)isoquinoline

C–H functionalization difluoromethylation radical chemistry

4-Bromo-1-(difluoromethyl)isoquinoline (CAS 1781746-05-1) is a heterocyclic aromatic compound that combines a bromine atom at the 4-position with a difluoromethyl (-CF₂H) group at the 1-position on an isoquinoline scaffold. This substitution pattern creates a versatile building block for medicinal chemistry, where the bromine provides a synthetic handle for cross-coupling reactions and the difluoromethyl group enhances metabolic stability and modulates lipophilicity.

Molecular Formula C10H6BrF2N
Molecular Weight 258.06 g/mol
Cat. No. B12042037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(difluoromethyl)isoquinoline
Molecular FormulaC10H6BrF2N
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2C(F)F)Br
InChIInChI=1S/C10H6BrF2N/c11-8-5-14-9(10(12)13)7-4-2-1-3-6(7)8/h1-5,10H
InChIKeyJMOVKCQOJPZZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(difluoromethyl)isoquinoline: A Dual-Functionalized Heterocyclic Building Block for Medicinal Chemistry


4-Bromo-1-(difluoromethyl)isoquinoline (CAS 1781746-05-1) is a heterocyclic aromatic compound that combines a bromine atom at the 4-position with a difluoromethyl (-CF₂H) group at the 1-position on an isoquinoline scaffold . This substitution pattern creates a versatile building block for medicinal chemistry, where the bromine provides a synthetic handle for cross-coupling reactions and the difluoromethyl group enhances metabolic stability and modulates lipophilicity [1]. The compound is primarily used as a synthetic intermediate in the development of kinase inhibitors and other bioactive molecules, with its unique combination of substituents enabling regioselective functionalization strategies that are not accessible with simpler isoquinoline derivatives [2].

Why 4-Bromo-1-(difluoromethyl)isoquinoline Cannot Be Replaced by Positional Isomers or Simpler Analogs


Positional isomers such as 5-bromo-, 6-bromo-, or 7-bromo-1-(difluoromethyl)isoquinoline, as well as compounds lacking the difluoromethyl group (e.g., 4-bromoisoquinoline), are commercially available and may appear chemically similar, but their reactivity profiles, biological target engagement, and synthetic utility diverge substantially. The 4-position bromine on the isoquinoline ring is electronically distinct from bromines at other positions due to differing electron density and steric environment, influencing both electrophilic aromatic substitution rates and palladium-catalyzed cross-coupling efficiencies . Similarly, the difluoromethyl group at the 1-position introduces unique hydrogen-bond donor capacity and metabolic resistance that is absent in non-fluorinated or trifluoromethyl-substituted analogs [1]. Direct quantitative comparisons of these property differences are required to avoid selecting a suboptimal building block that may fail in key synthetic transformations or lead to loss of biological activity in final compounds.

4-Bromo-1-(difluoromethyl)isoquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Regioselective Direct C–H Difluoromethylation Enables 1-Position Functionalization Not Achievable via Electrophilic Substitution

The Baran difluoromethylation method using zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) enables direct introduction of the -CF₂H group at the 1-position of isoquinoline under mild radical conditions. For the synthesis of 4-bromo-1-(difluoromethyl)isoquinoline, this method provides a distinct advantage: the difluoromethyl radical selectively adds to the electron-deficient 1-position of 4-bromoisoquinoline. In the foundational study, isoquinoline itself underwent difluoromethylation in 72% yield, while electron-deficient heterocycles required optimization of solvent and temperature to achieve comparable yields [1]. In contrast, conventional electrophilic difluoromethylation methods often fail on isoquinolines due to the deactivating effect of the nitrogen, yielding <10% product under identical conditions [2]. This direct C–H functionalization strategy is uniquely compatible with the 4-bromo substituent, which would be labile under alternative nucleophilic displacement or halogen-exchange routes.

C–H functionalization difluoromethylation radical chemistry

Bromine at the 4-Position Provides Superior Reactivity in Suzuki–Miyaura Cross-Coupling Compared to 5- and 6-Bromo Analogs

In a systematic study of bromoisoquinoline reactivity, 4-bromoisoquinoline demonstrated significantly higher conversion in Suzuki–Miyaura couplings with phenylboronic acid compared to 5-bromoisoquinoline and 6-bromoisoquinoline. The 4-bromo isomer reached 93% conversion under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C, 4 h), while 5-bromoisoquinoline gave only 47% and 6-bromoisoquinoline gave 68% [1]. This enhanced reactivity is attributed to the lower electron density at the 4-position due to the adjacent heterocyclic nitrogen, which facilitates oxidative addition of Pd(0). The 1-difluoromethyl substituent is expected to further enhance this effect through electron withdrawal, though a direct comparative study including the 1-CF₂H group has not been published .

Suzuki coupling palladium catalysis structure–reactivity relationship

Difluoromethyl Group Confers Metabolic Stability Advantage Over Methyl and Trifluoromethyl Analogs in Hepatic Microsome Assays

While direct microsomal stability data for 4-bromo-1-(difluoromethyl)isoquinoline itself has not been reported, the impact of the -CF₂H group on metabolic stability is well-established across multiple heterocyclic series. In a direct comparison of matched molecular pairs, compounds bearing a -CF₂H group at a heterocyclic position showed a mean intrinsic clearance (Cl_int) of 22 µL/min/mg protein in human liver microsomes, compared to 48 µL/min/mg for the -CH₃ analog and 35 µL/min/mg for the -CF₃ analog [1]. This 2.2-fold improvement in stability over the methyl-substituted compound is attributed to the reduced CYP450-mediated oxidation at the difluoromethyl carbon, which is more resistant to hydrogen atom abstraction than a methyl group [2].

metabolic stability drug metabolism fluorine chemistry

Commercial Availability Comparison: Positional Isomers of Bromo-(difluoromethyl)isoquinoline

A survey of major chemical suppliers (as of 2026) shows that 4-bromo-1-(difluoromethyl)isoquinoline (CAS 1781746-05-1) is stocked by multiple vendors including ChemScene, Leyan, and ChemBioTrade, with typical purity specifications of 97–98% and package sizes ranging from 100 mg to 10 g . In contrast, the 5-bromo-1-(difluoromethyl) isomer (CAS not assigned at time of review) is listed only by a single supplier with limited stock, and the 6-bromo isomer (CAS 1976052-16-0) is available from fewer than three suppliers . The 7-bromo-3-(difluoromethyl) isomer (CAS 889861-17-0) represents a different substitution pattern entirely. For medicinal chemistry programs requiring reproducible synthetic routes, the wider commercial availability and multiple sourcing options for the 4-bromo isomer reduce supply chain risk .

supply chain procurement chemical inventory

Key Application Scenarios for 4-Bromo-1-(difluoromethyl)isoquinoline in Drug Discovery and Chemical Biology


Synthesis of HPK1 Inhibitor Candidates via Sequential Cross-Coupling

4-Bromo-1-(difluoromethyl)isoquinoline serves as a privileged intermediate for the construction of hematopoietic progenitor kinase 1 (HPK1) inhibitors. The 4-position bromine enables efficient Suzuki coupling to install aryl or heteroaryl groups, while the 1-position -CF₂H group provides a metabolically stable, lipophilic hydrogen-bond donor motif that has been shown to enhance kinase selectivity profiles [1]. The superior coupling efficiency of the 4-bromo isomer (up to 93% conversion) compared to other regioisomers makes this building block the preferred choice for parallel library synthesis in immuno-oncology programs [2].

Direct C–H Functionalization Platform for Late-Stage Diversification

The compound is uniquely suited as a substrate for Baran-type direct difluoromethylation or as a starting material for subsequent C–H functionalization at positions that remain unsubstituted on the isoquinoline ring. Medicinal chemistry groups can leverage the bromine as a temporary protecting/directing group for regioselective functionalization, followed by cross-coupling to access highly decorated isoquinoline libraries that would be inaccessible from other isomers [1].

Metabolic Stability Optimization in Kinase Inhibitor Lead Series

For lead series where rapid hepatic clearance has been identified as a liability, replacement of a methyl or trifluoromethyl substituent with a difluoromethyl group (as pre-installed in this building block) can reduce intrinsic clearance by 1.6- to 2.2-fold without significantly altering molecular weight or target potency. This provides a rational, data-driven basis for selecting 4-bromo-1-(difluoromethyl)isoquinoline over its non-fluorinated or -CF₃-containing analogs during the hit-to-lead phase [1].

Quote Request

Request a Quote for 4-Bromo-1-(difluoromethyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.